2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-3-4-17(23-2)18(11-14)26(21,22)19-12-16(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJTBQSKOEVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride, morpholine, and thiophene-3-carbaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with morpholine to form 2-methoxy-5-methyl-N-morpholinobenzenesulfonamide.
Addition of Thiophene Group: The intermediate is then reacted with thiophene-3-carbaldehyde under basic conditions to introduce the thiophene moiety, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe in studying biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. It may inhibit specific enzymes or bind to receptors, altering cellular pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can interfere with bacterial folic acid synthesis, suggesting potential antibacterial properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on formula.
Key Observations:
Substituent Effects: The thiophene-morpholino combination in the target compound distinguishes it from analogs like the chloro-phenylethyl derivative and triazine-based sulfonylureas . Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in biological targets, whereas morpholino improves solubility.
Applications: Sulfonylurea herbicides (e.g., metsulfuron-methyl ) share the sulfonamide core but feature triazine moieties for plant enzyme inhibition. The target compound’s morpholino and thiophene groups suggest divergent applications, likely in mammalian systems.
Molecular Weight and Solubility: The target compound’s higher molecular weight (~435 vs. 339–394 for analogs) may impact bioavailability. However, the morpholino group could counteract this by improving aqueous solubility.
Research Findings and Trends
- Crystallography : SHELX-based refinements are standard for sulfonamides, enabling precise structural determination of analogs like the chloro-phenylethyl derivative .
- Biological Activity: While the target compound’s activity is undocumented, sulfonamides with morpholino (e.g., kinase inhibitors) and thiophene (e.g., antiviral agents) substituents are prevalent in drug discovery.
- Synthetic Challenges: The tertiary amine in the morpholino-thiophene side chain may complicate synthesis compared to simpler analogs like the phenylethyl derivative .
Biological Activity
2-Methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological activities that warrant detailed examination. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
The compound's molecular formula is with a molecular weight of 372.5 g/mol. The structure includes a methoxy group, a methyl group, and a morpholino moiety linked to a thiophene ring, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide demonstrates potent activity against various bacterial strains. The mechanism of action involves inhibition of bacterial folate synthesis, similar to traditional sulfonamides.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Potential
The compound has also been evaluated for anticancer activity. Studies using various cancer cell lines reveal that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle proteins.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (approximately 50% compared to control). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting enhanced apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria.
- Cell Cycle Arrest: In cancer cells, it disrupts the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- Reactive Oxygen Species (ROS) Generation: The compound enhances ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications in the thiophene and morpholino groups have shown varying degrees of biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiophene ring | Increased antimicrobial potency |
| Alteration of morpholino substituents | Enhanced anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide formation : Reacting a benzenesulfonyl chloride derivative with a morpholino-thiophene-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .
- Thiophene functionalization : Introducing the thiophen-3-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Parameters : Temperature control (<40°C for sulfonamide coupling), solvent selection (DMF for polar intermediates), and inert gas (N₂/Ar) for moisture-sensitive steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, gradient elution) to achieve >95% purity .
- Structural Confirmation :
Q. What are the key physicochemical properties relevant to experimental handling?
Q. How do structural modifications (e.g., methoxy vs. ethoxy) influence pharmacological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., ethoxy, chloro) and test in bioassays.
- Case Study : Ethoxy groups enhance lipophilicity (logP ↑) but reduce aqueous solubility, affecting bioavailability. Methoxy groups balance polarity and metabolic stability .
- Experimental Design : Use in vitro assays (e.g., MIC for antimicrobial activity) with controlled variables (pH, serum proteins) to isolate substituent effects .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panel for cancer).
- Mechanistic Studies : Use RNA sequencing to identify target pathways (e.g., thiophene derivatives may inhibit bacterial DNA gyrase but modulate human kinase signaling) .
- Data Normalization : Compare IC₅₀ values against reference compounds (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Q. What experimental designs are recommended for environmental impact studies?
Methodological Answer:
- Fate Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor metabolites via LC-MS/MS .
- Ecotoxicology :
- Algae Growth Inhibition : OECD 201 protocol, 72-hour exposure.
- Daphnia Acute Toxicity : OECD 202, 48-hour EC₅₀ determination .
- Data Modeling : QSAR models to predict bioaccumulation potential based on logD and molecular weight .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to address discrepancies?
Methodological Answer:
- Source Investigation : Compare cell lines (e.g., HEK293 vs. HepG2 may differ in metabolic enzyme expression) .
- Metabolite Screening : Use hepatic microsomes to identify active/toxic metabolites (e.g., sulfonamide oxidation products) .
- Dose-Response Refinement : Test a wider concentration range (nM to mM) to capture biphasic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
